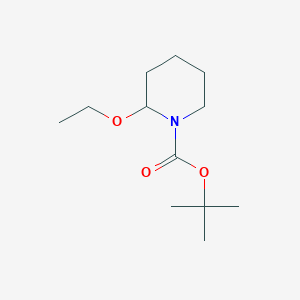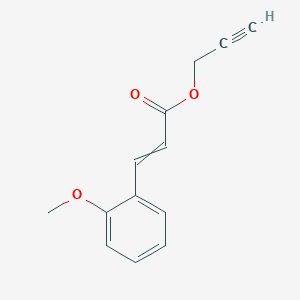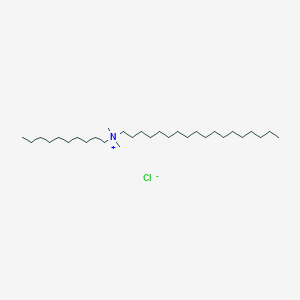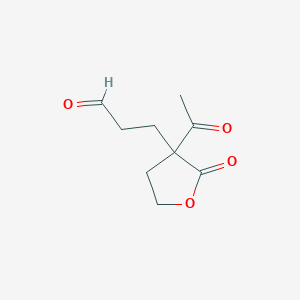![molecular formula C11H22N2O B14304691 N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide CAS No. 123548-30-1](/img/structure/B14304691.png)
N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be conducted in the presence of a base such as triethylamine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways .
Medicine: Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- N-(Piperidin-3-ylmethyl)acetamide
- N-(Piperidin-4-ylmethyl)acetamide monohydrobromide
- N-(4-Amino-3-methylphenyl)acetamide
- N-(1-(5-Chloro-2-(piperidin-4-yl)phenyl)propyl)acetamide
Comparison: N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide is unique due to its specific structural features, such as the presence of the piperidine ring and the N-methyl group. These features confer distinct chemical and biological properties, making it different from other similar compounds. For example, the N-methyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Eigenschaften
CAS-Nummer |
123548-30-1 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
N-methyl-N-(3-piperidin-3-ylpropyl)acetamide |
InChI |
InChI=1S/C11H22N2O/c1-10(14)13(2)8-4-6-11-5-3-7-12-9-11/h11-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
SHOMPKNFRHOCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CCCC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


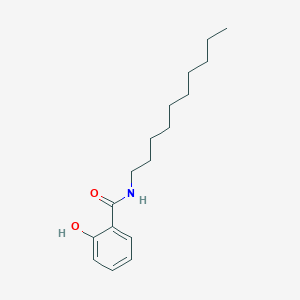
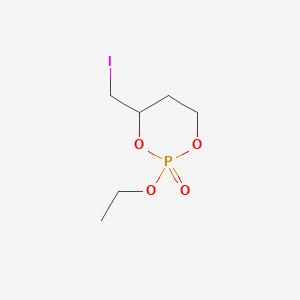
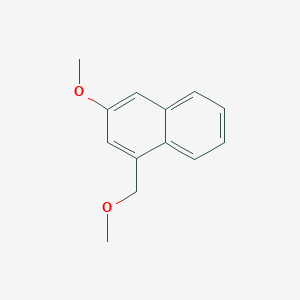
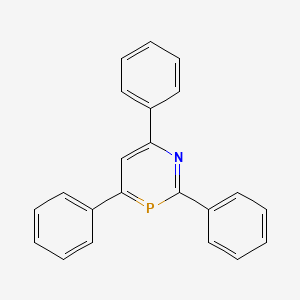
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)

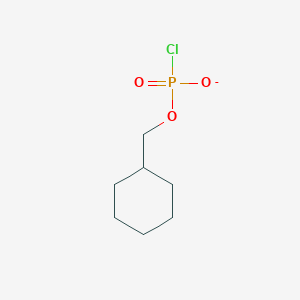
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

